molecular formula C11H9N5O B1414829 5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine CAS No. 1152906-45-0

5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1414829
CAS No.: 1152906-45-0
M. Wt: 227.22 g/mol
InChI Key: UFAYXMSSZGXPHZ-UHFFFAOYSA-N
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Description

5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine (CID 28742873) is a synthetic heterocyclic compound with the molecular formula C11H9N5O, built on the privileged 1,3,4-oxadiazole scaffold . This scaffold is recognized for its wide array of biological activities and is a feature in many investigational compounds, particularly in oncology research . The 1,3,4-oxadiazole core is known to contribute to significant cytotoxic activity against malignant cells by enabling interactions with various enzymatic targets . This compound is of significant interest in medicinal chemistry for the development of novel therapeutic agents. Research into 1,3,4-oxadiazole derivatives has demonstrated their potential as potent antiproliferative agents that function through multiple mechanisms, including the inhibition of key cancer-related enzymes such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Furthermore, structural hybrids incorporating both 1,3,4-oxadiazole and pyrazole moieties, similar to this compound, are actively explored for their antimicrobial properties, showing activity against various bacterial and fungal pathogens . The molecular structure is characterized by a 1,3,4-oxadiazole ring substituted with an amino group at the 2-position and a 1-phenyl-1H-pyrazol-4-yl group at the 5-position. Its predicted drug-like properties, including a molecular weight of 227.23 g/mol, align with established guidelines for potential oral bioavailability, making it a valuable scaffold for hit-to-lead optimization campaigns . This product is intended for research and development purposes in laboratory settings only.

Properties

IUPAC Name

5-(1-phenylpyrazol-4-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-11-15-14-10(17-11)8-6-13-16(7-8)9-4-2-1-3-5-9/h1-7H,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAYXMSSZGXPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Precursors

The synthesis begins with the formation of key intermediates, notably N′-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide (2) . This is achieved via refluxing H-pyrazole-4-carbaldehyde with benzohydrazide in 1,4-dioxane for 4 hours, yielding a product with a 63% yield and melting point of 187–189°C.

Subsequently, compound 3 is synthesized by refluxing intermediate 2 with acetic anhydride at 140°C for 5 hours, resulting in a 73% yield and melting point of 180–182°C.

Formation of the Target Compound

The key step involves reacting compound 3 with various benzohydrazides in ethanol, with the addition of zinc chloride as a catalyst, under reflux conditions for 7–9 hours at 80°C. This yields the target compound 5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine derivatives (4a–t ) with yields ranging from 82% to 90%.

Step Reactants Solvent Conditions Duration Yield Melting Point (°C)
1 H-pyrazole-4-carbaldehyde + benzohydrazide 1,4-dioxane Reflux 4 h 63% 187–189
2 Intermediate 2 + acetic anhydride - Reflux at 140°C 5 h 73% 180–182
3 Intermediate 3 + benzohydrazides Ethanol Reflux at 80°C 7–9 h 82–90%

Alternative Conventional Method

An alternative approach employs ethanol with zinc chloride catalyst, refluxing for extended periods (7–9 hours), which enhances yield and purity, as demonstrated in multiple studies.

Microwave-Assisted Synthesis Methods

Microwave Synthesis of Precursors

Microwave irradiation significantly reduces reaction times and enhances yields. For example, the synthesis of compound 2 involves mixing H-pyrazole-4-carbaldehyde and benzohydrazide in 1,4-dioxane, irradiated for 30 seconds, followed by 5 minutes of heating at maximum power (250 W). This process yields 2 with an 82% yield, compared to 63% via conventional methods.

Formation of the Target Compound

The subsequent step involves reacting compound 2 with acetic anhydride under microwave irradiation at room temperature. The mixture is irradiated for 5 minutes at 250 W, resulting in an 88% yield of compound 3 . The process involves diluting the reaction mixture with ice-cold water, filtering, and recrystallizing from methanol.

Synthesis of Final Derivatives

The final step involves reacting compound 3 with various benzohydrazides in ethanol containing zinc chloride, under microwave irradiation for 8–10 minutes at 300 W. This yields the target compounds 4a–t with yields up to 90%, demonstrating the efficiency of microwave-assisted synthesis.

Step Reactants Solvent Microwave Conditions Duration Yield Remarks
1 H-pyrazole-4-carbaldehyde + benzohydrazide 1,4-dioxane 30 s irradiation + 5 min heating 5 min 82% Higher yield than conventional
2 Intermediate 2 + acetic anhydride - 5 min at 250 W 5 min 88% Rapid conversion
3 Intermediate 3 + benzohydrazides Ethanol + ZnCl₂ 8–10 min at 300 W 8–10 min 90% Efficient final step

Comparative Data Table

Method Reaction Time Yield (%) Melting Point (°C) Advantages Notes
Conventional 7–9 hours 82–90% 180–189 Well-established, reliable Longer reaction times, higher energy consumption
Microwave-assisted 5–10 minutes 82–90% 180–189 Significantly reduced time, higher yields Requires microwave equipment, scalable

Research Findings and Observations

  • Efficiency : Microwave-assisted synthesis consistently outperforms conventional methods in terms of reaction time and yield, with some reactions completed within minutes.
  • Purity : The products obtained via microwave irradiation exhibit comparable or superior purity, reducing the need for extensive purification.
  • Environmental Impact : Reduced reaction times and energy consumption make microwave methods more environmentally friendly.
  • Scalability : While microwave synthesis is promising, scaling up for industrial production requires further optimization.

Chemical Reactions Analysis

Types of Reactions

5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkyl halides, or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Kinase Inhibitors

  • Compound 2: 5-(5-(1H-Indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine inhibits COT kinase with nanomolar activity (biochemical assay) .
  • Compound 3: 5-(2-Amino-5-(quinolin-3-yl)pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione shows similar potency, emphasizing the role of aromatic extensions (e.g., quinoline) in enhancing binding .

Anticancer Agents

  • N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101): Exhibits broad-spectrum activity against leukemia (K-562, GP 18.22), melanoma (MDA-MB-435, GP 15.43), and breast cancer (T-47D, GP 34.27) .
  • Compound 116–118 : Derivatives with pyridinyl substituents (e.g., 2-(2-(4-Nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole) achieve IC₅₀ values of 1.1–1.5 µM, comparable to standard chemotherapeutics .

Antimicrobial Derivatives

  • 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine : Synthesized derivatives demonstrate moderate to high antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli .

1,3,4-Thiadiazole Analogs

Replacing the oxadiazole oxygen with sulfur alters electronic properties and bioactivity:

  • N-Benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine: Shows superior antitumor activity (vs. cisplatin) against MDA-MB-231 breast cancer cells, attributed to electron-withdrawing substituents (e.g., -F, -NO₂) enhancing cellular uptake .
  • SAR Trend : Aromatic rings with electron-withdrawing groups improve anticancer efficacy, while alkyl chains reduce potency .

Substituent Effects on Bioactivity

Compound Class Substituent Key Activity Reference
Alkyl-chain derivatives N-Dodecyl (e.g., 3e–3i) Improved solubility; moderate activity
Electron-withdrawing groups 4-Nitrophenyl (3e), 4-Bromophenyl (3i) Enhanced enzyme inhibition
Aromatic extensions Quinolin-3-yl (Compound 3) Nanomolar kinase inhibition

Mechanistic Insights

  • Hydrogen Bonding: The 2-amino group in oxadiazole derivatives forms critical hydrogen bonds with enzyme backbones (e.g., GSK-3β’s Val135), stabilizing inhibitor complexes .
  • Electron Density Modulation: Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing interactions with hydrophobic enzyme pockets .

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Resolves crystal packing and bond angles, critical for validating regiochemistry (e.g., distinguishing 1,3,4-oxadiazole from isomeric forms) .
  • Spectral characterization :
    • IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and NH₂ stretching (~3400 cm⁻¹) .
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and oxadiazole carbons (δ 155–165 ppm) confirm substitution patterns .

How can researchers design in vitro assays to evaluate the biological activity of this compound?

Q. Basic Research Focus

  • Antimicrobial testing : Use microdilution assays (e.g., against Mycobacterium tuberculosis H37Rv) with IC₅₀ determination .
  • Antioxidant assays : Employ DPPH radical scavenging at 517 nm, with ascorbic acid as a positive control .
  • Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 50–100 µM concentrations .

How do substituent modifications on the phenyl or pyrazole moieties influence bioactivity?

Q. Advanced Research Focus

  • Electron-withdrawing groups : Fluorine or chloro substituents on the phenyl ring enhance antitubercular activity by improving membrane permeability .
  • Methoxy groups : Increase antioxidant capacity via resonance stabilization of free radicals .
  • Pyrazole substitution : Methyl groups at position 5 reduce steric hindrance, improving binding to enzymatic targets (e.g., Mycobacterium enoyl-ACP reductase) .

How should researchers address contradictory bioactivity data across studies?

Q. Advanced Research Focus

  • Standardize assay protocols : Variations in bacterial strains (e.g., M. tuberculosis H37Rv vs. clinical isolates) or cell culture conditions (e.g., serum concentration) can skew results .
  • Control for solubility : Use DMSO concentrations ≤1% to avoid solvent toxicity artifacts .
  • Replicate under identical conditions : Retest compounds with divergent results using the same cell lines and inhibitor concentrations .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., dihydrofolate reductase). Key parameters include:
    • Grid box size : 60 × 60 × 60 Å centered on the active site.
    • Scoring functions : Analyze hydrogen bonds (<3.0 Å) and hydrophobic interactions .
  • MD simulations : GROMACS can assess binding stability over 100 ns trajectories, with RMSD <2.0 Å indicating robust interactions .

What challenges arise during scale-up synthesis, and how can they be mitigated?

Q. Advanced Research Focus

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale production .
  • Exothermic reactions : Use jacketed reactors to control temperature during POCl₃-mediated cyclization .
  • Byproduct formation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to minimize side products .

What are the stability profiles and optimal storage conditions for this compound?

Q. Basic Research Focus

  • Thermal stability : Decomposes above 200°C; store at 4°C in amber vials to prevent photodegradation .
  • Solubility : Stable in DMSO (≥50 mg/mL) but hydrolyzes in aqueous buffers (pH >8.0). Lyophilize for long-term storage .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine

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